molecular formula C18H26BNO3 B12074939 N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide

Cat. No.: B12074939
M. Wt: 315.2 g/mol
InChI Key: XSEYGVRNPIEKRX-UHFFFAOYSA-N
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Description

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide is a complex organic compound that features a cyclobutanecarboxamide group attached to a phenyl ring, which is further substituted with a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst . The reaction conditions often require a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction could produce an alcohol derivative .

Scientific Research Applications

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity and leading to various biological effects .

Biological Activity

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a cyclobutane moiety and a dioxaborolane group. Its molecular formula is C16H24B2O3C_{16}H_{24}B_{2}O_{3}, and it has a molecular weight of approximately 296.18 g/mol. The dioxaborolane component is known for its role in enhancing the stability and bioavailability of compounds in biological systems.

Research indicates that compounds with similar structural features often exhibit inhibitory activity against key enzymes involved in various signaling pathways. Specifically, studies have shown that derivatives of this compound can inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in cell signaling related to metabolism and neurodegenerative diseases.

Inhibitory Activity

A study demonstrated that certain derivatives exhibited potent GSK-3β inhibitory activity with IC50 values ranging from 8 nM to over 1000 nM depending on the structural modifications made to the core compound . The introduction of specific substituents influenced the potency significantly; for instance:

  • Isopropyl and cyclopropyl substituents enhanced activity.
  • Larger substituents like cyclohexyl reduced activity.

Biological Assays and Findings

The biological activity of this compound was evaluated through various assays:

Cytotoxicity Assays

In vitro cytotoxicity was assessed using mouse hippocampal neuronal cells (HT-22) and mouse microglial cells (BV-2). The compound was tested at concentrations ranging from 0.1 to 100 µM:

  • Compounds showed no significant decrease in cell viability at concentrations up to 10 µM.
  • At higher concentrations, some derivatives exhibited cytotoxic effects comparable to their inhibitory activities against GSK-3β .

Anti-inflammatory Activity

The anti-inflammatory properties were evaluated by measuring nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 cells:

  • Compounds significantly reduced NO levels at concentrations as low as 1 µM.
  • The reduction in IL-6 levels was also notable, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Neurodegenerative Diseases : Compounds targeting GSK-3β have been investigated for their neuroprotective effects in models of Alzheimer's disease. The ability to inhibit this kinase may lead to reduced tau phosphorylation and improved neuronal survival.
  • Cancer Therapy : Inhibitors of GSK-3β have shown promise in cancer models by promoting apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Properties

Molecular Formula

C18H26BNO3

Molecular Weight

315.2 g/mol

IUPAC Name

N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide

InChI

InChI=1S/C18H26BNO3/c1-12-9-10-14(20-16(21)13-7-6-8-13)11-15(12)19-22-17(2,3)18(4,5)23-19/h9-11,13H,6-8H2,1-5H3,(H,20,21)

InChI Key

XSEYGVRNPIEKRX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C3CCC3)C

Origin of Product

United States

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